2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Formation of the Pyridinylmethyl Intermediate: This step involves the reaction of 2-(thiophen-2-yl)pyridine with a suitable alkylating agent to form the pyridinylmethyl intermediate.
Coupling Reaction: The final step involves coupling the acetamidophenyl intermediate with the pyridinylmethyl intermediate under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: shares structural similarities with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties. The presence of both thiophene and pyridine rings in the structure imparts unique electronic and steric characteristics, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14(24)23-17-8-6-15(7-9-17)12-19(25)22-13-16-4-2-10-21-20(16)18-5-3-11-26-18/h2-11H,12-13H2,1H3,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFARJZFMDQOJHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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